molecular formula C20H18ClN5O B11404560 6-benzyl-2-[(2-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

6-benzyl-2-[(2-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No.: B11404560
M. Wt: 379.8 g/mol
InChI Key: ILHNSWJVKZYNFK-UHFFFAOYSA-N
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Description

6-BENZYL-2-{[(2-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with benzyl and chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-BENZYL-2-{[(2-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step involves the condensation of the triazole intermediate with suitable reagents to form the fused triazolopyrimidine structure.

    Functional group modifications: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, using appropriate benzyl and chlorophenyl halides.

    Final modifications: Any additional functional groups or protective groups are added or removed as needed to obtain the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-BENZYL-2-{[(2-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological targets, including enzymes and receptors.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BENZYL-2-{[(2-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

6-BENZYL-2-{[(2-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can be compared with other triazolopyrimidine derivatives, such as:

    6-Benzyl-2-amino-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.

    6-Benzyl-2-{[(4-chlorophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Contains a different chlorophenyl substitution pattern, potentially leading to different biological and chemical properties.

    6-Benzyl-2-{[(2-methylphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: The presence of a methyl group instead of a chlorine atom may result in altered reactivity and biological effects.

These comparisons highlight the unique features of 6-BENZYL-2-{[(2-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE and its potential advantages in various applications.

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

6-benzyl-2-[(2-chlorophenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H18ClN5O/c1-13-16(11-14-7-3-2-4-8-14)18(27)26-20(23-13)24-19(25-26)22-12-15-9-5-6-10-17(15)21/h2-10H,11-12H2,1H3,(H2,22,23,24,25)

InChI Key

ILHNSWJVKZYNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=CC=C3Cl)CC4=CC=CC=C4

Origin of Product

United States

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